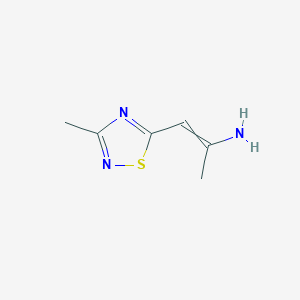
1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine is a heterocyclic organic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine typically involves the reaction of 3-methyl-1,2,4-thiadiazole with prop-1-en-2-amine under specific conditions. One common method involves the use of hydrazonoyl halides and potassium thiocyanate . The reaction is carried out in a solvent such as ethanol, with triethylamine as a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Used in the development of agrochemicals such as pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine involves its interaction with biological molecules. The thiadiazole ring can interact with enzymes and proteins, inhibiting their function. This compound can disrupt DNA replication by intercalating into the DNA strands, preventing the replication process . The molecular targets include enzymes involved in DNA synthesis and repair, as well as proteins essential for cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial and anticancer properties.
5-(Methylthio)-1,3,4-thiadiazole-2-amine: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the prop-1-en-2-amine group can enhance its ability to interact with biological targets and improve its solubility in various solvents .
Propriétés
Numéro CAS |
78061-83-3 |
|---|---|
Formule moléculaire |
C6H9N3S |
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
1-(3-methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine |
InChI |
InChI=1S/C6H9N3S/c1-4(7)3-6-8-5(2)9-10-6/h3H,7H2,1-2H3 |
Clé InChI |
ITWGCPSZUZYPPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=N1)C=C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


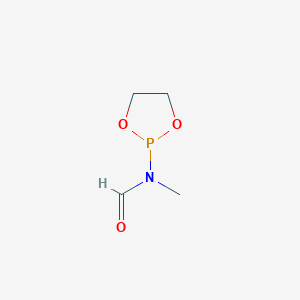
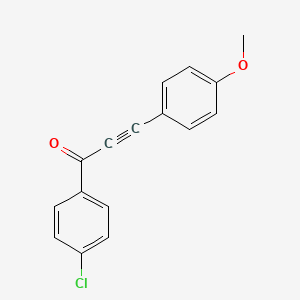
![{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate](/img/structure/B14429553.png)
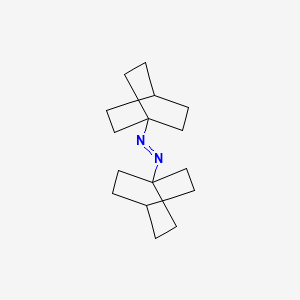

![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
![1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B14429581.png)
![3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14429585.png)
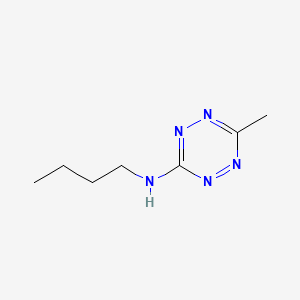
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)

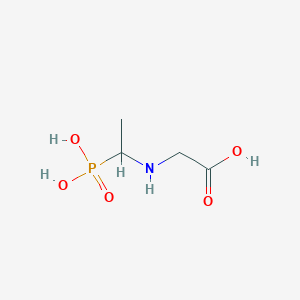
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)

